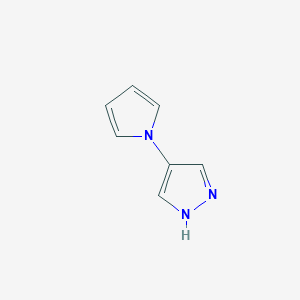

4-(1H-pyrrol-1-yl)-1H-pyrazole

Vue d'ensemble

Description

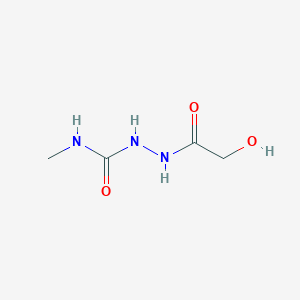

The compound “4-(1H-pyrrol-1-yl)-1H-pyrazole” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of a related compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, is 187.195 Da .Applications De Recherche Scientifique

Chemical Synthesis and Properties

- 4-(1H-pyrrol-1-yl)-1H-pyrazole and its derivatives are involved in various chemical syntheses. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to form regioisomeric pyrazoles, enabling selective formation of complex compounds (Mikhed’kina et al., 2009).

Spectroscopy and Photochemistry

- This compound class exhibits photoreactions like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These reactions are studied using spectroscopic methods and quantum chemical computations, highlighting their potential in photochemical applications (Vetokhina et al., 2012).

Biological Activity

- Schiff bases of chitosan using heteroaryl pyrazole derivatives have been synthesized and characterized. These compounds show notable antimicrobial activity against various bacteria and fungi, indicating potential applications in biomedical research (Hamed et al., 2020).

Natural Product Research

- Pyrazole-alkaloids with a pyrrole ring have been isolated from watermelon seeds. These compounds, such as 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, exhibit melanogenesis inhibitory activity, suggesting their potential use in dermatological research (Kikuchi et al., 2015).

Antiviral Research

- Pyrazole scaffolds, including those containing 1H-pyrrol-1-yl, have shown potent anti-HIV activity. A comprehensive compilation of such compounds indicates their significance in developing new anti-HIV agents (Kumar et al., 2022).

Material Science

- Pyrrole-substituted complexes of Ru(II) containing pyrazole have been synthesized and analyzed for their spectral and electrochemical properties. Their potential for photosensitization and non-linear optical material applications is highlighted (Abboud et al., 2009).

Antioxidant Activity

- Pyrazoles with pyrrole substitution have been synthesized and evaluated for their antioxidant activity. Compounds with certain substituents exhibit greater activity, suggesting their potential use in antioxidant therapies (Lavanya et al., 2014).

Corrosion Inhibition

- Pyrazoline derivatives, including those related to 4-(1H-pyrrol-1-yl)-1H-pyrazole, have been explored as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is demonstrated through various analytical and computational studies (Lgaz et al., 2020).

Safety and Hazards

Mécanisme D'action

- These compounds have been investigated as potential anticancer agents, and their cytotoxic activities involve various mechanisms, such as inhibition of dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinase, or adenosine receptors .

Target of Action

Pharmacokinetics (ADME Properties)

- Information on absorption is not available. The volume of distribution and protein binding are not reported . Details regarding metabolism and elimination are lacking. The compound’s bioavailability depends on its pharmacokinetic properties, which require further investigation.

As science progresses, we may gain deeper insights into the fascinating world of pyrrole derivatives! 🌟 .

Propriétés

IUPAC Name |

4-pyrrol-1-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-10(3-1)7-5-8-9-6-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDUQVNVJVNJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported synthesis of pyrazolopyrrolizinones, and how do they relate to 4-(1H-pyrrol-1-yl)-1H-pyrazole?

A: The synthesis of novel pyrazolopyrrolizinones is significant because these compounds are proposed as potential anticancer agents []. The synthesis utilizes 3-aryl-5-(pyrrolidin-1-ylcarbonyl)-4-(1H-pyrrol-1-yl)-1H-pyrazoles as key intermediates, highlighting the importance of the 4-(1H-pyrrol-1-yl)-1H-pyrazole scaffold in accessing potentially valuable bioactive molecules. The research focuses on developing a synthetic route to these complex heterocycles and characterizing the final pyrazolopyrrolizinones. Further research will be needed to explore the anticancer activity of these compounds and the specific role of the 4-(1H-pyrrol-1-yl)-1H-pyrazole moiety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)